![molecular formula C10H14ClN B2497122 [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine CAS No. 197171-08-7](/img/structure/B2497122.png)
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine, also known as CCPM, is a synthetic compound that has shown potential as a pharmacological tool in scientific research. CCPM belongs to the class of cyclopropylamines and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential future applications.
Mécanisme D'action
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine selectively binds to the NET and inhibits its function by blocking the reuptake of norepinephrine. This results in an increase in extracellular norepinephrine levels, which can activate a range of physiological responses. The mechanism of action of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been studied extensively in vitro and in vivo, and has been shown to be highly selective for the NET.
Biochemical and Physiological Effects:
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and arousal. These effects are thought to be mediated by the increase in extracellular norepinephrine levels that result from the inhibition of the NET. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to have potential as a treatment for depression, as it can increase norepinephrine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has several advantages as a pharmacological tool for scientific research. It is highly selective for the NET, which makes it a useful tool for studying the function of this transporter. [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has also been shown to be stable in vitro and in vivo, which makes it a reliable tool for experiments. However, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several potential future directions for research on [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. One area of research is the development of new compounds that are more selective for the NET and have fewer side effects. Another area of research is the use of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine as a tool for studying the role of norepinephrine in a range of physiological processes, including stress, anxiety, and addiction. Finally, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has potential as a treatment for depression, and further research is needed to explore this potential therapeutic application.
Méthodes De Synthèse
The synthesis of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine involves the reaction of cyclohexadiene with chloromethylcyclopropane in the presence of a palladium catalyst. The resulting product is then treated with ammonia to yield [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine. This synthetic method has been optimized to produce high yields of pure [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine.
Applications De Recherche Scientifique
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been used in scientific research to study the function of monoamine transporters, specifically the norepinephrine transporter (NET). [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine has been shown to selectively bind to the NET and inhibit its function, leading to an increase in extracellular norepinephrine levels. This increase in norepinephrine levels has been linked to a range of physiological effects, including increased heart rate, blood pressure, and arousal.
Propriétés
IUPAC Name |
[1-(4-chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1,3-4,8H,2,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPVXKFOPIRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)
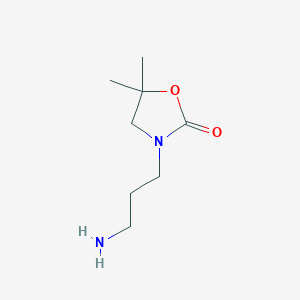
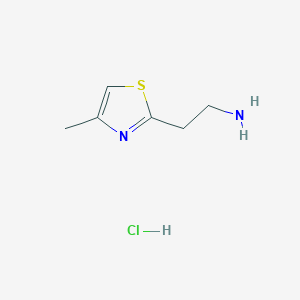
![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
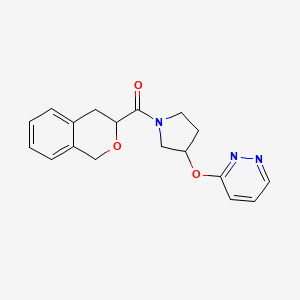
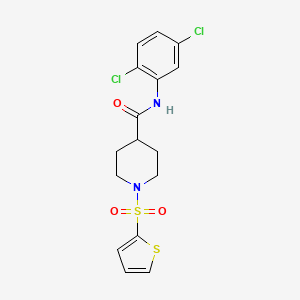

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)
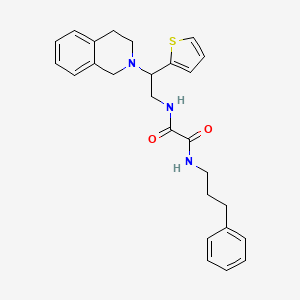
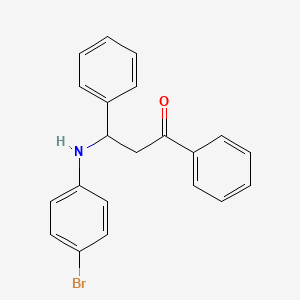
![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)